molecular formula C39H26N6O13S2-2 B14247953 3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate

3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate

Cat. No.: B14247953
M. Wt: 850.8 g/mol
InChI Key: LVNSSSMTXXMUNH-LMEUAKGYSA-L
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Description

3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the diazotization of 4-[(E)-2-carboxyethenyl]aniline. This intermediate is then coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under controlled conditions to form the desired product. The reaction typically requires acidic conditions and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Chemistry: Used as a pH indicator and in titrations due to its color change properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its role as a dye and in photodynamic therapy. The molecular targets include cellular components that interact with the azo groups, leading to changes in their redox state and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate
  • **4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate

Uniqueness

The unique combination of functional groups in 3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate imparts distinct properties such as high stability, intense coloration, and versatility in various chemical reactions. This makes it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C39H26N6O13S2-2

Molecular Weight

850.8 g/mol

IUPAC Name

3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C39H28N6O13S2/c46-33(47)15-5-21-1-7-25(8-2-21)42-44-35-31(59(53,54)55)19-23-17-27(11-13-29(23)37(35)50)40-39(52)41-28-12-14-30-24(18-28)20-32(60(56,57)58)36(38(30)51)45-43-26-9-3-22(4-10-26)6-16-34(48)49/h1-20,50-51H,(H,46,47)(H,48,49)(H2,40,41,52)(H,53,54,55)(H,56,57,58)/p-2/b15-5+,16-6+,44-42?,45-43?

InChI Key

LVNSSSMTXXMUNH-LMEUAKGYSA-L

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)/C=C/C(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C=CC(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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